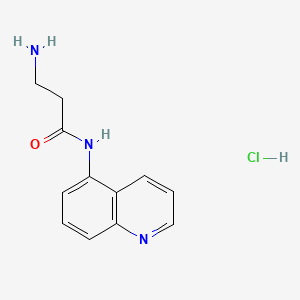
3-amino-N-(quinolin-5-yl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves multiple steps. One common method includes the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the triazole ring . Industrial production methods often involve the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .
化学反応の分析
3-amino-N-(quinolin-5-yl)propanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C and bases for cyclocondensation . Major products formed from these reactions include triazole derivatives and other substituted amides .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect various biochemical pathways, although detailed mechanisms are still under investigation. The compound’s effects are mediated through its binding to specific receptors and enzymes.
類似化合物との比較
3-amino-N-(quinolin-5-yl)propanamide hydrochloride can be compared to other similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share similar synthetic routes and chemical properties but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific quinoline substitution, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H14ClN3O |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
3-amino-N-quinolin-5-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10;/h1-5,8H,6-7,13H2,(H,15,16);1H |
InChIキー |
QCRZFRBAWITXHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
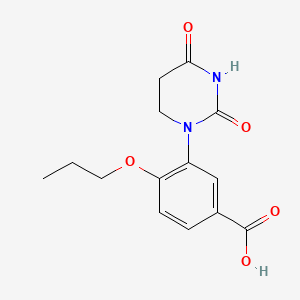

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
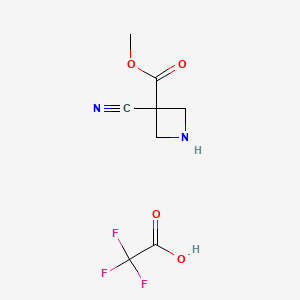
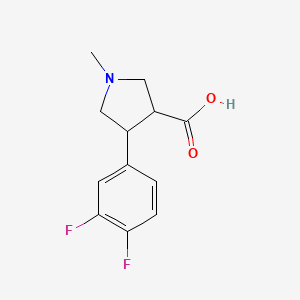
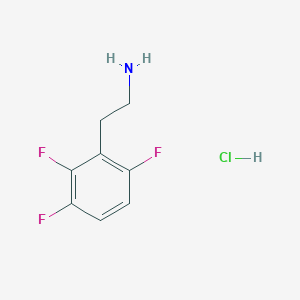
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
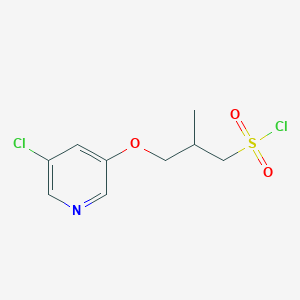
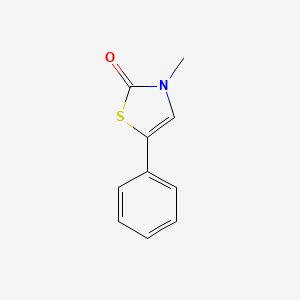
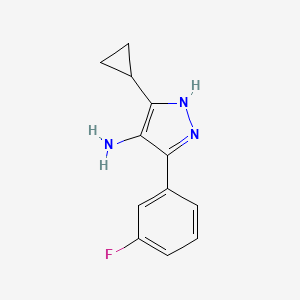
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

